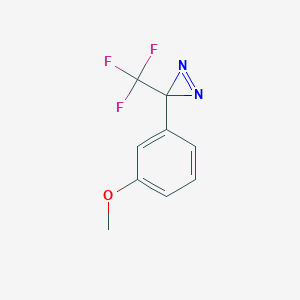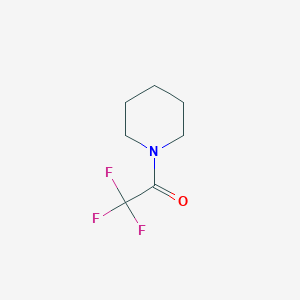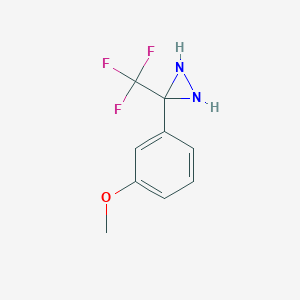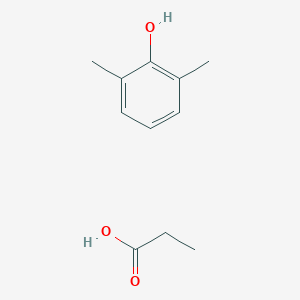![molecular formula C40H47FN2O6 B016608 (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B CAS No. 265989-40-0](/img/structure/B16608.png)
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B
Overview
Description
The compound belongs to a class of complex organic molecules with potential significance in various scientific fields due to its intricate structure and presumed biological or chemical properties. Similar compounds have been studied for their synthesis, structure, and functional applications in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of structurally complex organic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of pyrrolidine derivatives, which share a common structural motif with the target compound, involves condensation reactions, cyclization, and functional group transformations (Yavari, Hosseini-Tabatabaei, & Habibi, 2003). These methodologies provide insights into possible synthetic routes for the target compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the physical and chemical properties of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT analyses are commonly used. For example, DFT analysis has been applied to study the molecular structure and interactions of similar organic compounds, offering predictions on stability, reactivity, and electronic properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of complex organic compounds are influenced by their functional groups and molecular structure. Studies on related compounds explore their behavior in various chemical reactions, including nucleophilic and electrophilic attacks, and the formation of heterocyclic structures (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004). Such investigations inform on potential chemical transformations and reactivity patterns of the target compound.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting points, and crystallinity, are essential for their practical application and handling. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and phase behavior.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, dictate the compound's interaction with other molecules and its potential applications. For instance, the study of polymers containing pyrrolopyrrole units highlights the impact of molecular structure on optical properties and stability (Welterlich, Charov, & Tieke, 2012).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative methods have been developed for synthesizing compounds related to the pyrrole ring structure, which is a key component in this compound. For example, the synthesis of pyrrole-ring labeled atorvastatin, a lipid-regulating agent, demonstrates complex multi-step synthesis processes involving this type of structure (Woo et al., 1999).
Chemical Reactions and Derivatives : Research has shown that pyrrole structures, similar to those in the compound, can undergo various chemical reactions to yield new compounds with potential applications in drug design and materials science. For instance, studies on 3-Hydroxy-1H-pyrrole and its reactions with electrophiles reveal insights into chemical reactivity and potential applications (Hill et al., 2009).
Applications in Medicinal Chemistry
Inhibitors of Cholesterol Biosynthesis : Compounds containing pyrrole rings have been investigated for their potential as inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This research is significant in developing new cholesterol-lowering drugs (Roth et al., 1990).
Oxidative Degradation Studies : Understanding the oxidative degradation of compounds related to this structure is essential for pharmaceutical development, particularly in the context of statins like atorvastatin. These studies are crucial for drug stability and efficacy (Kracun et al., 2009).
Material Science and Organic Synthesis
Building Blocks for Polyketides : Research has explored the synthesis of building blocks for polyketides, which are a class of biologically active compounds. Such studies contribute to the development of natural product synthesis and drug discovery (Shklyaruck, 2015).
Electrochromic Properties : The study of polymers based on carbazole-EDOT and pyrrole derivatives has shown potential applications in electrochromic devices. This research contributes to the development of new materials for electronic applications (Hu et al., 2019).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also list potential hazards and first aid measures.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to improve its properties.
properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAGODXZFIYDA-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472970 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B | |
CAS RN |
265989-40-0 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




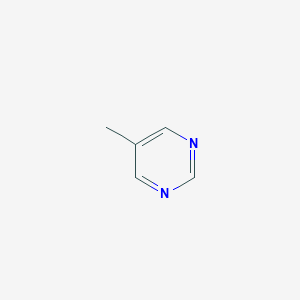

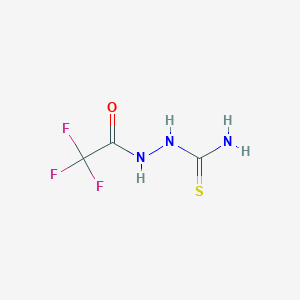
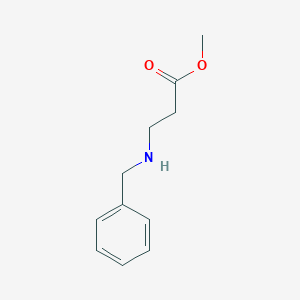
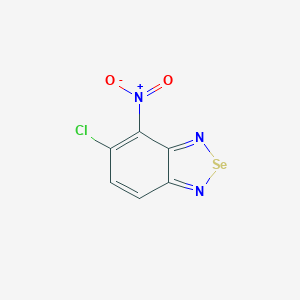
![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)
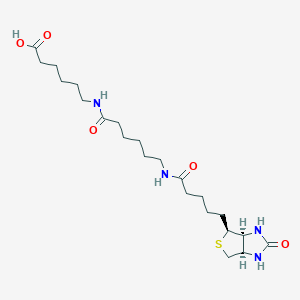
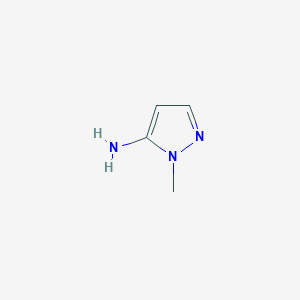
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
